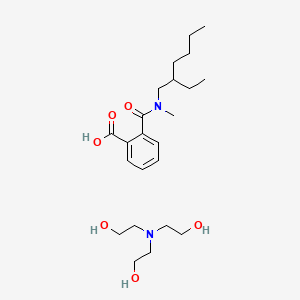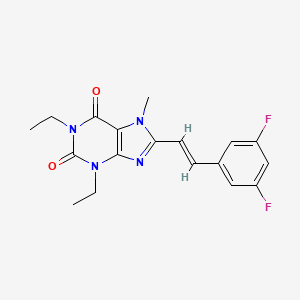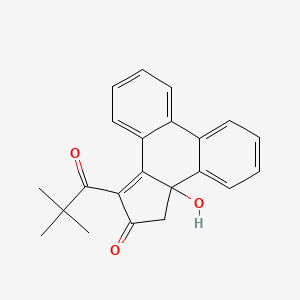
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one is a complex organic compound with a unique structure that includes a cyclopenta[l]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the Cyclopenta[l]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps.
Introduction of the 2,2-Dimethyl-1-oxopropyl Group: This step usually involves the use of a Grignard reagent or an organolithium reagent to introduce the desired alkyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the carbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions vary depending on the specific substitution, but typical reagents might include halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,11b-Dihydro-3-(2,2-dimethyl-1-oxopropyl)-11b-hydroxy-2H-cyclopenta(l)phenanthren-2-one: shares structural similarities with other cyclopenta[l]phenanthrene derivatives.
Estrone: A naturally occurring estrogen with a similar core structure but different functional groups.
Testosterone: Another steroid hormone with a similar cyclopenta[l]phenanthrene core but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
113561-34-5 |
|---|---|
Fórmula molecular |
C22H20O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropanoyl)-3a-hydroxy-3H-cyclopenta[l]phenanthren-2-one |
InChI |
InChI=1S/C22H20O3/c1-21(2,3)20(24)18-17(23)12-22(25)16-11-7-6-9-14(16)13-8-4-5-10-15(13)19(18)22/h4-11,25H,12H2,1-3H3 |
Clave InChI |
JURABNDMRREYSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=C2C3=CC=CC=C3C4=CC=CC=C4C2(CC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


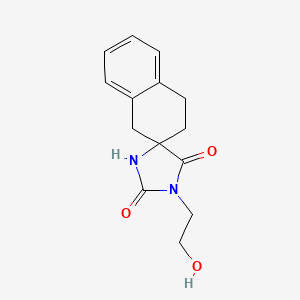
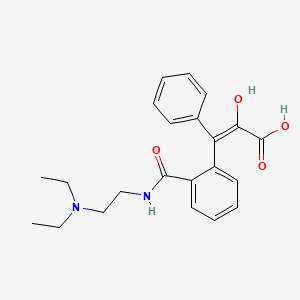
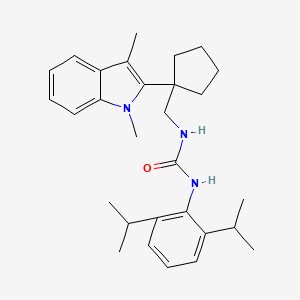

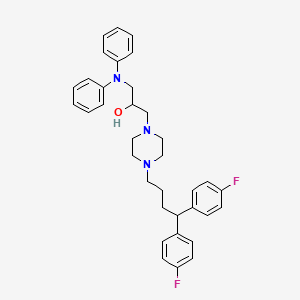

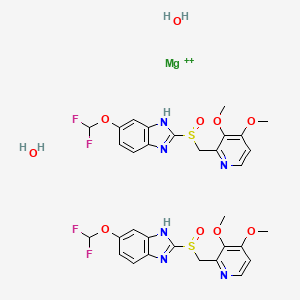
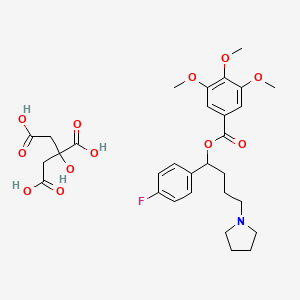


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
